molecular formula C15H11Cl3N4S B12134463 3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12134463
M. Wt: 385.7 g/mol
InChI Key: WMGNYSXPPSPIIS-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of dichlorophenyl and chlorophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of Dichlorophenyl and Chlorophenyl Groups: The dichlorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Disrupting Cell Membranes: Interacting with cell membranes to alter their permeability and function.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)propionic acid: Another compound with dichlorophenyl groups, used in different applications.

    2-(3-(3-Chlorophenyl)-1-(2,4-Dichlorophenyl)-3-Oxopropyl)cyclooctanone: A structurally related compound with different functional groups.

Uniqueness

3-(2,4-Dichlorophenyl)-5-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of dichlorophenyl and chlorophenyl groups attached to a triazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-10-3-1-2-9(6-10)8-23-15-21-20-14(22(15)19)12-5-4-11(17)7-13(12)18/h1-7H,8,19H2

InChI Key

WMGNYSXPPSPIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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